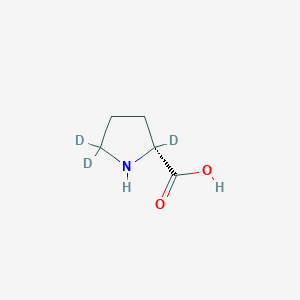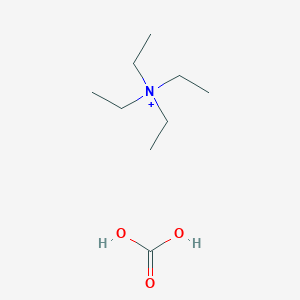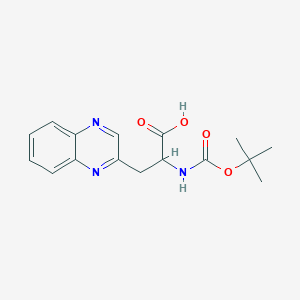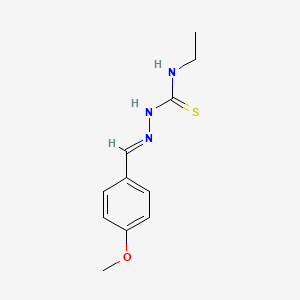
(2E)-N-ethyl-2-(4-methoxybenzylidene)hydrazinecarbimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
4-Methoxybenzaldehyde+N-ethylthiosemicarbazide→4-methoxybenzaldehyde N-ethylthiosemicarbazone
Chemical Reactions Analysis
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Methoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like cancer and tuberculosis.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with biological macromolecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones such as:
4-Methoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the ethyl group.
4-Methoxybenzaldehyde phenylhydrazone: Contains a phenyl group instead of the thiosemicarbazone moiety.
4-Methoxybenzaldehyde oxime: Contains an oxime group instead of the thiosemicarbazone moiety.
The uniqueness of 4-methoxybenzaldehyde N-ethylthiosemicarbazone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H15N3OS |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H2,12,14,16)/b13-8+ |
InChI Key |
XBWJYTWTRKDVIO-MDWZMJQESA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)

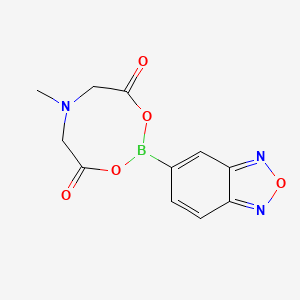

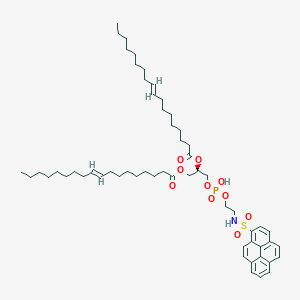

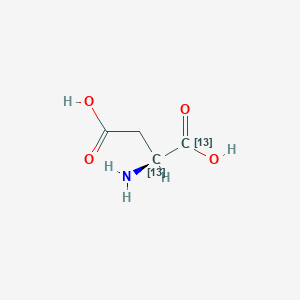

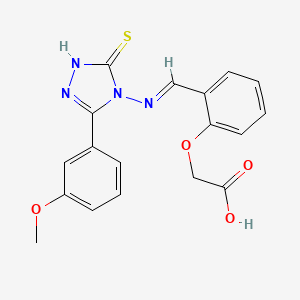
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
